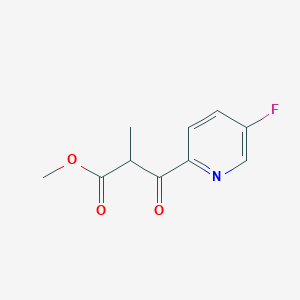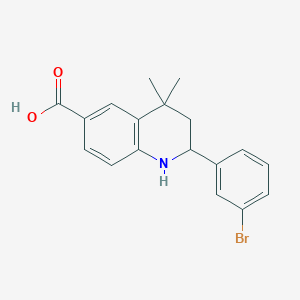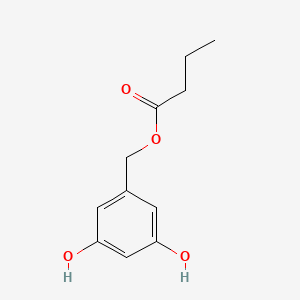
3,5-Dihydroxybenzyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxybenzyl butyrate: is an organic compound with the molecular formula C11H14O4 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two hydroxyl groups at the 3 and 5 positions and a butyrate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzyl butyrate typically involves the esterification of 3,5-dihydroxybenzyl alcohol with butyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography. The raw materials, 3,5-dihydroxybenzyl alcohol and butyric acid, are sourced in bulk to reduce costs and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dihydroxybenzyl butyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine
Major Products Formed:
Oxidation: Formation of 3,5-dihydroxybenzyl quinone.
Reduction: Formation of 3,5-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dihydroxybenzyl butyrate is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in preventing oxidative stress-related diseases .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also utilized in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxybenzyl butyrate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The butyrate ester group can undergo hydrolysis to release butyric acid, which has known anti-inflammatory and antioxidant effects. These interactions can modulate cellular pathways involved in oxidative stress, inflammation, and metabolism .
Vergleich Mit ähnlichen Verbindungen
3,5-Dihydroxybenzyl alcohol: Similar structure but lacks the butyrate ester group.
3,4-Dihydroxybenzyl butyrate: Similar but with hydroxyl groups at the 3 and 4 positions.
4-Hydroxybenzyl butyrate: Similar but with a single hydroxyl group at the 4 position .
Uniqueness: 3,5-Dihydroxybenzyl butyrate is unique due to the presence of two hydroxyl groups and a butyrate ester group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
386263-88-3 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(3,5-dihydroxyphenyl)methyl butanoate |
InChI |
InChI=1S/C11H14O4/c1-2-3-11(14)15-7-8-4-9(12)6-10(13)5-8/h4-6,12-13H,2-3,7H2,1H3 |
InChI-Schlüssel |
UUDZJUWVUPALBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


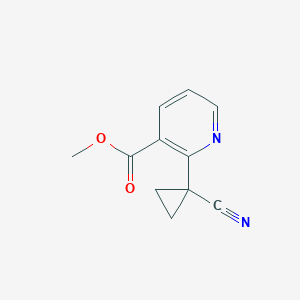
![[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
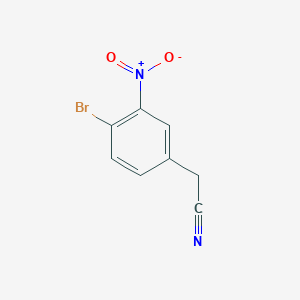
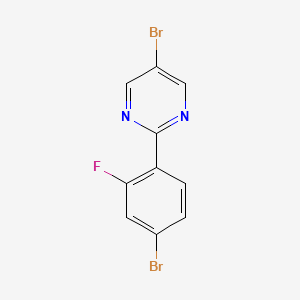
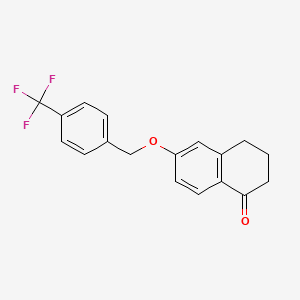
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13089683.png)
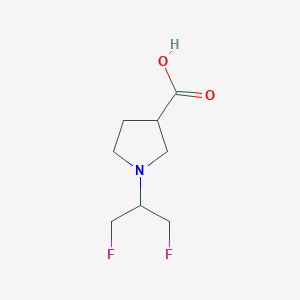
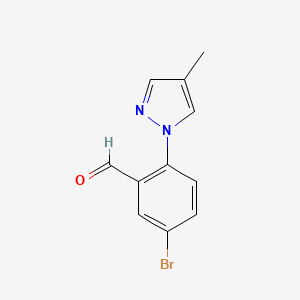
![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13089723.png)
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)
